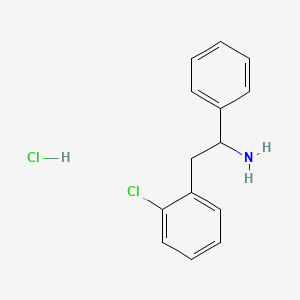
2-(2-Chlorophenyl)-1-phenylethan-1-amine hydrochloride
Overview
Description
2-(2-Chlorophenyl)-1-phenylethan-1-amine hydrochloride is a useful research compound. Its molecular formula is C14H15Cl2N and its molecular weight is 268.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Similar compounds such as clofedanol, a centrally-acting cough suppressant, have been shown to interact with the histamine h1 receptor .
Mode of Action
It is known that compounds like clofedanol suppress the cough reflex by a direct effect on the cough center in the medulla of the brain .
Biochemical Pathways
Similar compounds have been shown to affect various neurotransmitter systems, impacting cholinergic, opioidergic, monoaminergic, and gabaergic function .
Pharmacokinetics
Similar compounds such as ketamine, which is a chiral arylcyclohexalamine with a similar chemical structure, have been shown to have complex pharmacokinetics with affinity for multiple receptors .
Result of Action
Similar compounds have been shown to have local anesthetic and antihistamine properties, and may have anticholinergic effects at high doses .
Biochemical Analysis
Biochemical Properties
2-(2-Chlorophenyl)-1-phenylethan-1-amine hydrochloride plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes involved in the metabolic pathways of certain bacteria, such as Mycobacterium smegmatis . These interactions can influence the activity of these enzymes, leading to changes in metabolic processes. Additionally, this compound can bind to specific proteins, altering their function and stability.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. In HT-29 cells, a type of human colon cancer cell line, this compound has been observed to downregulate the expression of proteins involved in the unfolded protein response, such as ATF4 and GRP78 . This downregulation can affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on these cellular processes can lead to changes in cell function, including reduced cell proliferation and increased cell death under certain conditions.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For example, it has been shown to inhibit the induction of Herp protein, a component of the endoplasmic reticulum-associated degradation pathway . This inhibition occurs through transcriptional regulation, where the compound dampens the expression of Herp mRNA. Additionally, this compound can influence gene expression by modulating the activity of transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. Studies have shown that the compound’s stability and degradation can influence its long-term effects on cellular function. For instance, the compound may degrade over time, leading to a reduction in its efficacy . Long-term exposure to this compound can result in sustained changes in cellular processes, such as prolonged inhibition of protein expression and altered metabolic activity.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. Higher doses of the compound can lead to toxic or adverse effects, such as increased cell death and tissue damage . Conversely, lower doses may have minimal impact on cellular function. Threshold effects have been observed, where a certain dosage is required to elicit a significant biological response. Understanding these dosage effects is crucial for determining the safe and effective use of the compound in research.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, the compound can influence the activity of enzymes involved in the degradation of certain metabolites, leading to changes in their concentrations . These interactions can have downstream effects on cellular metabolism and overall biochemical processes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its accumulation in specific cellular compartments . The localization of the compound within cells can influence its activity and function, as well as its interactions with other biomolecules.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the endoplasmic reticulum, where it can interact with proteins involved in protein folding and degradation. The localization of the compound can affect its ability to modulate cellular processes and exert its biochemical effects.
Properties
IUPAC Name |
2-(2-chlorophenyl)-1-phenylethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN.ClH/c15-13-9-5-4-8-12(13)10-14(16)11-6-2-1-3-7-11;/h1-9,14H,10,16H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCWQCHODHSDQHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC2=CC=CC=C2Cl)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1235440-44-4 | |
| Record name | Benzeneethanamine, 2-chloro-α-phenyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1235440-44-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


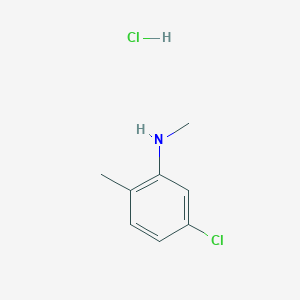
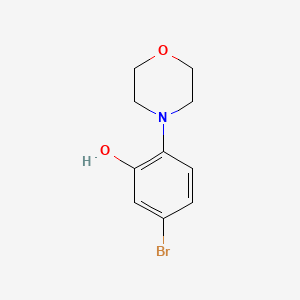
![3-[5-(3-Piperidinyl)-1,2,4-oxadiazol-3-yl]pyridine hydrochloride](/img/structure/B1462901.png)
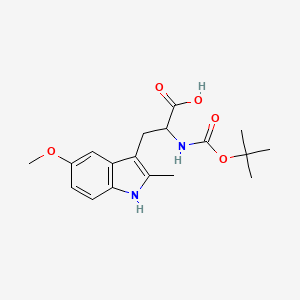
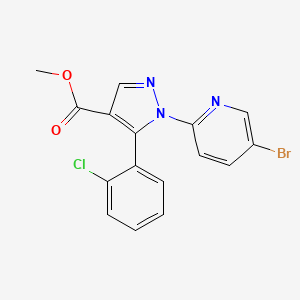
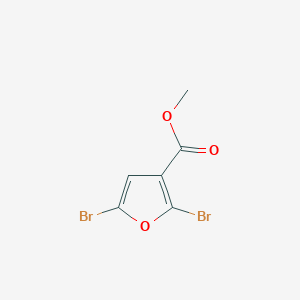

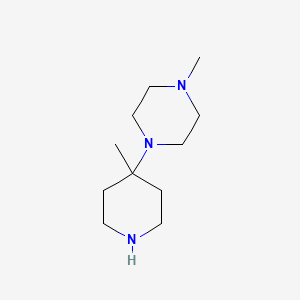
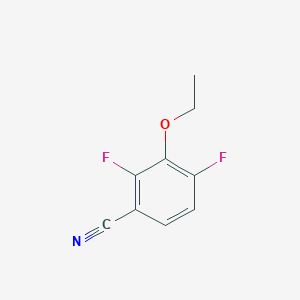

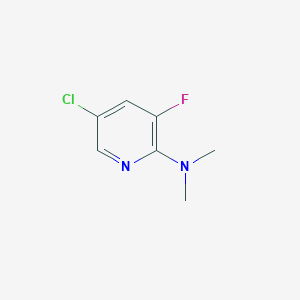


![6-Chloro-8-fluoro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1462921.png)
